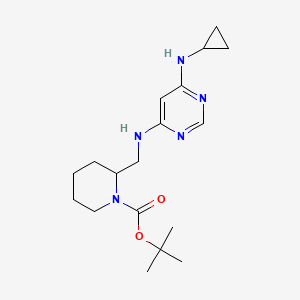

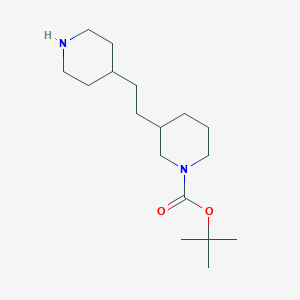

Cyclopropyl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

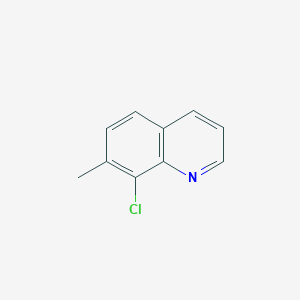

Cyclopropyl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a compound that falls within the broader category of cyclopropyl methanones. These compounds have garnered interest due to their potential biological activities, including anti-mycobacterial and anticancer properties. The specific compound is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further linked to a thiazepan ring substituted with a thiophenyl group. This structural complexity suggests a potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of cyclopropyl methanones, in general, has been reported to be efficiently achieved through one-pot reactions. For instance, an efficient synthesis of phenyl cyclopropyl methanones has been described using aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a mixture of THF/DMF in the presence of NaH/TBAB, yielding high product yields . Additionally, a one-pot method for synthesizing resin-bound cyclopropyl phenyl methanones has been developed, which serves as a combinatorial scaffold for generating structurally diverse compounds . These methods highlight the potential for synthesizing the compound of interest through similar one-pot strategies, possibly involving the incorporation of the thiophen-2-yl and thiazepan-4-yl groups into the cyclopropyl methanone core.

Molecular Structure Analysis

The molecular structure of cyclopropyl methanones is characterized by the three-membered cyclopropyl ring, which imparts strain and reactivity to the molecule. The presence of the thiazepan ring and the thiophen-2-yl group in the compound of interest adds to the complexity of the molecule, potentially affecting its electronic properties and conformational dynamics. The steric and electronic effects of these substituents could influence the reactivity of the methanone carbonyl group and the overall molecular stability.

Chemical Reactions Analysis

Cyclopropyl methanones are versatile intermediates that can undergo various chemical reactions. The strained cyclopropyl ring can participate in ring-opening reactions, while the methanone carbonyl group is a reactive site for nucleophilic addition. The synthesis of bioisosteres of salicylidene acylhydrazides using [4-(2-hydroxyphenyl)thiazol-2-yl]methanones as starting materials demonstrates the reactivity of the methanone group in cyclopropyl methanones . The thiophen-2-yl and thiazepan-4-yl substituents in the compound of interest could also engage in chemical transformations, potentially leading to a wide array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl methanones are influenced by their molecular structure. The cyclopropyl ring contributes to the molecule's reactivity, while the substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds is noteworthy, as demonstrated by the evaluation of similar compounds for their anti-tubercular activities, with some showing activity against multidrug-resistant strains of M. tuberculosis . Furthermore, derivatives of cyclopropyl methanones have been synthesized and tested for anticancer and antituberculosis activities, with some showing significant effects . These studies suggest that the compound of interest may also possess notable physical, chemical, and biological properties worthy of further investigation.

科学的研究の応用

Synthesis and Biological Evaluation

Research on cyclopropyl compounds, including those structurally similar to Cyclopropyl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, often focuses on their synthesis for potential therapeutic applications. Cyclopropyl compounds have been synthesized and evaluated for various biological activities, including anti-mycobacterial properties. For instance, studies have demonstrated efficient synthesis methods for phenyl cyclopropyl methanones showing promising anti-tubercular activities against M. tuberculosis H37Rv in vitro, indicating their potential as anti-mycobacterial agents (Dwivedi et al., 2005).

Chemical Structure Analysis

Understanding the chemical structure and properties of compounds like Cyclopropyl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is crucial for their application in medicinal chemistry. Studies on substituted thiophenes have shown a wide spectrum of biological activities, which underlines the importance of structural analysis and optimization in the development of new pharmaceuticals. For example, research on the crystal structure of related thiophene compounds has provided insights into their potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Antitubercular Activities

The synthesis and optimization of cyclopropyl compounds for antitubercular activities have been a significant area of research. Some cyclopropyl methanones have shown promising results in vitro against Mycobacterium tuberculosis, with specific compounds demonstrating high activity against multidrug-resistant strains. These findings suggest cyclopropyl compounds' potential as a basis for developing new antitubercular medications (Bisht et al., 2010).

Drug Design and Docking Studies

Advancements in computational chemistry have enabled the synthesis and characterization of novel thiophene compounds with potential antibacterial activity. Density functional theory (DFT) calculations and molecular docking studies of similar compounds have aided in understanding their antibacterial activity, demonstrating the intersection of computational and experimental approaches in drug discovery (Shahana & Yardily, 2020).

作用機序

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Thiophene derivatives have been studied for their potential biological activity , but without more specific information, it’s difficult to predict the mechanism of action for this compound.

Safety and Hazards

特性

IUPAC Name |

cyclopropyl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS2/c15-13(10-3-4-10)14-6-5-12(17-9-7-14)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJRJDKNJUQLFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)